1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H25N3O4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.15657746 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
A series of studies have focused on the synthesis and structural characterization of compounds related to "1-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)propyl]-3-piperidinecarboxamide." For instance, one study reported the synthesis of biologically active O-substituted derivatives, showcasing the versatility of sulfonamide derivatives in synthesizing compounds with potential biological activities (H. Khalid et al., 2013). Another study highlighted the synthesis and characterization of aromatic nucleophilic substitution reactions, further emphasizing the chemical reactivity and synthetic utility of dimethylamino-containing compounds (S. Sekiguchi, T. Horie, T. Suzuki, 1988).
Potential Therapeutic Applications
Research into the therapeutic applications of sulfonamide derivatives, including compounds structurally related to "this compound," has shown promising results. For example, the antibacterial activity of N,N-diethylamide bearing benzenesulfonamide derivatives has been investigated, with findings suggesting marked potency as antibacterial agents against specific bacterial strains (O. Ajani et al., 2013). Additionally, compounds synthesized through a linear bi-step approach exhibited considerable inhibitory activity against the α-glucosidase enzyme, indicating potential therapeutic applications in treating diseases related to enzyme dysregulation (Muhammad Athar Abbasi et al., 2019).
Enzyme Inhibition and Biological Activities
The enzyme inhibition properties of related compounds have been extensively studied, highlighting their potential in therapeutic applications. Research on novel piperidine derivatives, for example, has shown significant anti-acetylcholinesterase activity, suggesting potential use in treating neurological disorders such as Alzheimer's disease (H. Sugimoto et al., 1990). Another study demonstrated the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which showed good enzyme inhibitory activity, emphasizing the chemical's potential in developing new therapeutic agents (G. Hussain et al., 2017).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(furan-2-yl)propyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-17(2)23(20,21)18-10-4-6-13(12-18)15(19)16-9-3-7-14-8-5-11-22-14/h5,8,11,13H,3-4,6-7,9-10,12H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGMKQFMBIWUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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